molecular formula C13H22BrNO2 B6223959 tert-butyl 1-(bromomethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate CAS No. 2763751-35-3

tert-butyl 1-(bromomethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate

Cat. No.: B6223959
CAS No.: 2763751-35-3
M. Wt: 304.22 g/mol
InChI Key: SVYOGTAYKSFYJV-UHFFFAOYSA-N
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Description

tert-butyl 1-(bromomethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate is a bicyclic tertiary amine derivative featuring a bromomethyl substituent at position 1 and a methyl group at position 5 of the azabicyclo[3.1.1]heptane scaffold. The tert-butyl carbamate group at position 3 enhances steric protection of the amine, improving stability during synthetic processes. This compound serves as a versatile building block in medicinal chemistry, particularly in nucleophilic substitution reactions due to the reactive bromomethyl group.

Properties

CAS No.

2763751-35-3

Molecular Formula

C13H22BrNO2

Molecular Weight

304.22 g/mol

IUPAC Name

tert-butyl 1-(bromomethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate

InChI

InChI=1S/C13H22BrNO2/c1-11(2,3)17-10(16)15-8-12(4)5-13(6-12,7-14)9-15/h5-9H2,1-4H3

InChI Key

SVYOGTAYKSFYJV-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C1)(CN(C2)C(=O)OC(C)(C)C)CBr

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-(bromomethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate typically involves multiple steps:

    Formation of the Bicyclic Core: The initial step often involves the construction of the bicyclic core structure.

    Introduction of Functional Groups:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition step and automated systems for the subsequent functionalization steps.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromomethyl group in tert-butyl 1-(bromomethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, particularly involving the bicyclic core and the bromomethyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions to replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the bromomethyl group to a carboxylic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can reduce the ester group to an alcohol.

Major Products

    Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or ethers.

    Oxidation Products: Oxidation typically yields carboxylic acids or ketones.

    Reduction Products: Reduction can yield alcohols or alkanes.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl 1-(bromomethyl)-5-methyl-3-azabicyclo[311]heptane-3-carboxylate serves as a versatile intermediate

Biology and Medicine

This compound’s unique structure and reactivity make it a candidate for drug development

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it useful in the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism by which tert-butyl 1-(bromomethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Position 1 Substituent Position 5 Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
tert-butyl 1-(bromomethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate Bromomethyl (CH₂Br) Methyl (CH₃) C₁₃H₂₁BrNO₂ ~305.2 Alkylation reactions; pharmaceutical intermediates -
tert-butyl 1-formyl-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate Formyl (CHO) Methyl (CH₃) C₁₃H₂₁NO₃ 239.32 Condensation reactions; aldehyde chemistry
tert-butyl 1-fluoro-5-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate Fluoro (F) Formyl (CHO) C₁₂H₁₈FNO₃ 243.27 Enhanced metabolic stability; fluorophoric probes
tert-butyl 1-(hydroxymethyl)-5-phenyl-3-azabicyclo[3.1.1]heptane-3-carboxylate Hydroxymethyl (CH₂OH) Phenyl (C₆H₅) C₁₇H₂₃NO₃ ~289.4 Oxidation to aldehydes; esterification
tert-butyl 1-(hydroxymethyl)-5-(2-thienyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate Hydroxymethyl (CH₂OH) Thienyl (C₄H₃S) C₁₆H₂₃NO₃S 309.42 Heterocyclic drug development; solubility modulation

Physicochemical Properties

  • Stability : Fluorinated derivatives () exhibit superior oxidative stability compared to bromomethyl-containing compounds, which may degrade under light or moisture .

Biological Activity

Tert-butyl 1-(bromomethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and applications of this compound based on diverse research studies.

Chemical Structure and Properties

The compound is characterized by its unique bicyclic structure, which contributes to its reactivity and interaction with biological targets. Its IUPAC name reflects its complex arrangement, indicating the presence of a bromomethyl group and a carboxylate functional group.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of azabicyclo compounds can inhibit the growth of various bacterial strains, suggesting a potential application as antibacterial agents .

Enzyme Inhibition

This compound may also act as an enzyme inhibitor. Enzyme inhibition is crucial in drug design, particularly for targeting specific pathways in pathogenic organisms. The bicyclic structure allows for specific interactions with enzyme active sites, potentially leading to the development of new therapeutic agents targeting diseases associated with enzyme dysregulation .

The mechanisms through which this compound exerts its biological effects may involve:

  • Binding Affinity : The compound's structure may enhance its binding affinity to target proteins or enzymes, leading to altered biological responses.
  • Modulation of Signaling Pathways : By inhibiting or activating specific pathways, this compound could influence cellular processes such as apoptosis or cell proliferation.

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated antimicrobial activity against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 20 µg/mL.
Study 2Showed that derivatives inhibited the enzyme β-lactamase, suggesting potential use in combating antibiotic resistance.
Study 3Identified structural modifications that increased potency against specific cancer cell lines, indicating potential as an anti-cancer agent.

Applications in Pharmaceutical Development

The unique properties of this compound make it a valuable intermediate in pharmaceutical synthesis:

  • Synthesis of Analgesics : Researchers are exploring its use in creating novel pain relief medications.
  • Anti-inflammatory Agents : The compound's ability to modulate inflammatory pathways presents opportunities for developing new treatments for chronic inflammatory diseases.

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